2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide
Description
2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl substituent at the pyrazole nitrogen, a sulfanyl bridge at position 4, and an N-methylacetamide side chain. This scaffold is part of a broader class of heterocyclic compounds studied for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, while the sulfanyl group contributes to intermolecular interactions with biological targets .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c1-16-12(21)7-22-14-11-6-19-20(13(11)17-8-18-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJASDHJJMZSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-methylacetamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal cell cycle progression. It interacts with CDK2, leading to significant alterations in cell cycle progression and inducing apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, particularly the transition from the G1 phase to the S phase. This disruption leads to cell cycle arrest, preventing the proliferation of cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively. It also induces apoptosis within cells, leading to cell death.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide Similar compounds have been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This suggests that the compound may interact with enzymes and other biomolecules involved in cell cycle control.
Cellular Effects
The cellular effects of This compound Preliminary studies suggest that it may have cytotoxic activities against certain cancer cell lines, including MCF-7 and HCT-116. This indicates that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of This compound It is known that similar compounds can inhibit CDK2, suggesting that this compound may also exert its effects through enzyme inhibition
Biological Activity
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various diseases, and comparative studies with similar compounds.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C13H13FN4S
- Molar Mass : 274.34 g/mol
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities, including anticancer and antiviral properties.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDKs through hydrogen bonds and hydrophobic interactions, stabilizing the inhibitor-enzyme complex.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
- HeLa: 10 µM
These results indicate that the compound effectively inhibits cancer cell proliferation, making it a promising candidate for further development as an anticancer agent .
Antiviral Activity
In addition to its anticancer properties, this compound has shown antiviral activity against several viruses. Notably:
- Target Viruses : Herpes Simplex Virus Type 1 (HSV-1) and Human Immunodeficiency Virus (HIV).
- Efficacy : The compound reduced the viral plaque count of HSV-1 by approximately 69% at a concentration of 10 µM. For HIV, it demonstrated an EC50 value of 0.2 nM against wild-type strains and mutants with resistance mutations .
Comparative Studies
When compared to other pyrazolo derivatives, this compound exhibits unique binding affinities and selectivity towards CDKs. Similar compounds have been evaluated for their anticancer effects; however, the specific substitution pattern in this compound enhances its potency. For example:
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 25 | CDK2 |
| Compound B | 30 | CDK1 |
| This compound | 15 | CDK2 |
This table illustrates that the compound under study has a lower IC50 value compared to others, indicating higher potency against CDK2 specifically.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : In vitro studies showed that treatment with this compound led to increased apoptosis markers such as cleaved caspase-3.
- In Vivo Models : Animal studies indicated significant tumor reduction in xenograft models when treated with this compound compared to controls.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the cyclization of appropriate precursors under controlled conditions.
- Introduction of the Fluorophenyl Group : Involves coupling reactions with fluorinated aromatic compounds.
- Thioether Formation : Incorporating a sulfur atom into the structure enhances biological activity.
- Final Acetamide Formation : The final product is obtained through acetamide formation.
The molecular formula is with a molecular weight of approximately 295.36 g/mol. The presence of a fluorine atom in the phenyl group is critical for enhancing the compound's pharmacological properties due to its electron-withdrawing effects.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit promising anticancer activities. Notably:
- Inhibition of Tyrosine Kinases : This compound has shown effectiveness in inhibiting specific tyrosine kinases associated with various cancers, including neuroblastoma and glioblastoma multiforme. Studies have demonstrated that it can inhibit cancer cell proliferation and migration by targeting Src family kinases (SFKs) .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infectious diseases. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies
Several studies have explored the efficacy of similar compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited cell growth in various cancer cell lines, highlighting their potential as anticancer agents .
- Synergistic Effects with Chemotherapeutics : Research has indicated that combining this compound with established chemotherapeutics like paclitaxel can enhance cytotoxic effects while reducing adverse side effects .
Comparison with Similar Compounds
Key Observations:
- Antitumor Potency : The hydrazone derivative (VIIa) exhibits superior antitumor activity (IC₅₀ < 1 µM in many cell lines) compared to the target compound, likely due to the hydrazone group enhancing DNA intercalation or kinase inhibition .
- Substituent Impact :
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability over chlorine but may reduce steric interactions with target proteins .
- Sulfanyl Bridge vs. Hydrazone : The sulfanyl group in the target compound may offer better oxidative stability than hydrazone but weaker hydrogen-bonding capacity .
- N-Methylacetamide vs. Bulkier Groups : The N-methylacetamide in the target compound likely improves solubility compared to N-(4-trifluoromethoxyphenyl) or N-(4-acetamidophenyl) derivatives but may reduce target affinity .
Therapeutic Spectrum Diversification
- Antimicrobial Activity: Benzothiazole-containing derivatives (e.g., 3j) show potent activity against C. albicans and P. aeruginosa (MIC: 12.5–25 µg/mL), highlighting how heterocyclic additions redirect activity from antitumor to antimicrobial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
